molecular formula C7H15NO B13623553 1-Amino-3-methylhexan-2-one

1-Amino-3-methylhexan-2-one

Cat. No.: B13623553
M. Wt: 129.20 g/mol
InChI Key: AYHCTHKUYIRZLF-UHFFFAOYSA-N
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Description

1-Amino-3-methylhexan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a hexane chain with a methyl group at the third position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime, which is then reduced via catalytic hydrogenation to yield the desired amine . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or substituted amines.

Scientific Research Applications

1-Amino-3-methylhexan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Amino-3-methylhexan-2-one can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of an amino group and a ketone group on the same molecule provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-amino-3-methylhexan-2-one

InChI

InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h6H,3-5,8H2,1-2H3

InChI Key

AYHCTHKUYIRZLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)CN

Origin of Product

United States

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